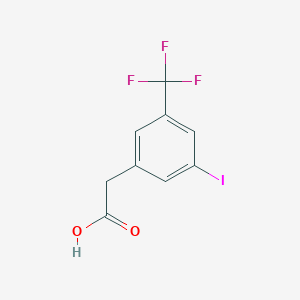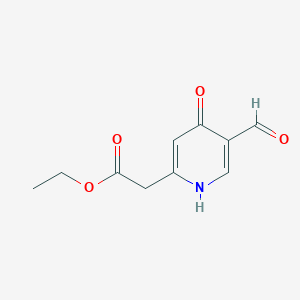
3-Acetyl-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a methoxy group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-methoxybenzoic acid.
Reduction: 3-(Hydroxymethyl)-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetylbenzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
5-Methoxybenzoic acid:
3-Methoxybenzoic acid: Lacks both the acetyl and methoxy groups, making it less versatile in certain reactions.
Uniqueness
3-Acetyl-5-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
3-acetyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
PDVUAMPWORAZHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
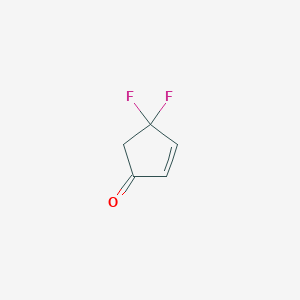

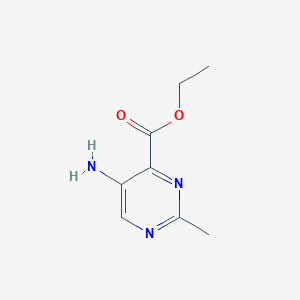
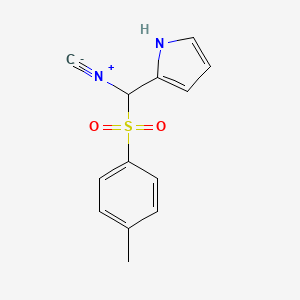


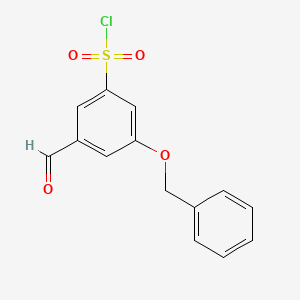

![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)

